molecular formula C11H11NO B089422 2-(2-Hydroxyethyl)quinoline CAS No. 1011-50-3

2-(2-Hydroxyethyl)quinoline

Cat. No. B089422
CAS RN: 1011-50-3
M. Wt: 173.21 g/mol
InChI Key: VPDAGUVEZGEHJJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)quinoline is a heterocyclic compound . It is also known as 2-(2-Quinolinyl)ethanol .


Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . A review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular formula for 2-(2-Hydroxyethyl)quinoline is C11H11NO . It consists of a benzene ring fused to the alpha-beta-position of the pyridine ring .


Chemical Reactions Analysis

Quinolines can undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . Examples include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Scientific Research Applications

  • Antimicrobial Activity: Quinolines, including 2-(2-Hydroxyethyl)quinoline derivatives, have been studied for their antimicrobial activities. A study found that certain quinolines exhibited significant antimicrobial activity, particularly against gram-positive bacteria and MRSA strains (O’Donnell et al., 2010).

  • Corrosion Inhibition: Quinoline derivatives are widely used as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density and ability to form stable chelating complexes with metallic surfaces. This property is enhanced by polar substituents like hydroxyl groups (Verma et al., 2020). Another study demonstrated the corrosion inhibition effect of quinoline derivatives, particularly the 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile (Q-1), and related compounds on mild steel in acidic medium (Singh et al., 2016).

  • Therapeutic Applications: Quinoline derivatives have been used in the treatment of malaria, arthritis, and lupus. Their mechanism involves binding to proteins like aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2), potentially offering insights into their action in these diseases (Graves et al., 2002).

  • Biological Activity and Synthesis: Research has focused on synthesizing novel quinoline derivatives with potential biological activity. For instance, the synthesis and bromination of 2-methallylthio-3-hydroxyiminomethylquinoline were explored, yielding compounds with potential high biological activity (Sabo et al., 2021).

  • Luminescent Materials: Quinoline derivatives have been incorporated into hydrogels as sensitive pH sensing materials for biological media. The Eu(III)-based quinoline cyclen conjugate complex, for example, showed reversible luminescence as a function of pH (McCoy et al., 2006).

  • Environmental and Biochemical Studies: Quinoline compounds have been investigated for their roles in microbial metabolism and biodegradation pathways, providing insights into environmental remediation and microbial ecology (Schwarz et al., 1989).

Safety And Hazards

According to a safety data sheet, 2-(2-Hydroxyethyl)quinoline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and ensure adequate ventilation .

Future Directions

Quinoline is an essential heterocyclic compound due to its versatile applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry, and there are numerous synthetic and natural compounds that find application in medicinal, bioorganic, agrochemical, and industrial chemistry . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

2-quinolin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDAGUVEZGEHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061409
Record name 2-Quinolineethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethyl)quinoline

CAS RN

1011-50-3
Record name 2-(Quinolin-2-yl)ethanol
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Record name 2-Quinolineethanol
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Record name 2-(2-Hydroxyethyl)quinoline
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Record name 2-Quinolineethanol
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Record name 2-Quinolineethanol
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Record name Quinoline-2-ethanol
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Record name 2-QUINOLINEETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
FR Stermitz, CC Wei, CM O'Donnell - Journal of the American …, 1970 - ACS Publications
Conclusion The sensitized photoracemization of alkyl aryl sulfoxides hasbeen shown to result from energy transfer from the singlet state of naphthalene. The possibility of exothermic …
Number of citations: 91 pubs.acs.org
FR Stermitz, CC Wei - Journal of the American Chemical Society, 1969 - ACS Publications
V VI chemical process from I to V, and it is perhaps not sur-prising that I is stable to light. However, the base peak in the mass spectrum3· 4 of II and IV is at mje 143, attributable to VI, …
Number of citations: 29 pubs.acs.org
CL Pedersen - Tetrahedron Letters, 1982 - Elsevier
Tetrahedron Letters,Vol.23,No.l8,pp 1943-1944,1982 0040-4039/82/181943-02$03.00/O Printed in Great Britain 01982 Pergamon Press Page 1 Tetrahedron Letters,Vol.23,No.l8,pp …
Number of citations: 2 www.sciencedirect.com
CM O'Donnell, GA Knesel, TS Spencer… - The Journal of …, 1970 - ACS Publications
Results The total emission spectra of quinoline, HEQ, and DEQ in EPA are presented in Figure 1, and the band maxima for their fluorescence and phosphorescence bands are given in …
Number of citations: 16 pubs.acs.org
JC Zahnley, M Friedman - Journal of Protein Chemistry, 1982 - Springer
Disulfide bonds in soybean trypsin inhibitor (Kunitz) were simultaneously reduced and alkylated using tri-n-butylphosphine and 2-vinylquinoline at pH 7.6 in 0.11 M Tris-4.4 M urea, 41…
Number of citations: 11 link.springer.com
LH Krull, DE Gibbs, M Friedman - Analytical Biochemistry, 1971 - Elsevier
A reagent has been sought for the selective derivatization of protein sulfhydryl groups that will allow the spectrophotometric determination of the cysteine and cystine content of intact …
Number of citations: 26 www.sciencedirect.com
MF Anton, WR Moomaw - The Journal of Chemical Physics, 1977 - pubs.aip.org
A purification scheme has been developed which is capable of separating the two isomers quinoline and isoquinoline. The emission spectra of the purified compounds were measured …
Number of citations: 56 pubs.aip.org
B Tamami, N Goudarzian - J. Sci, 1990 - jsciences.ut.ac.ir
Preparation and uses of quinaldinium dichromate and its polymeric analogue poly (2- vinylquinolinium) dichromate as the new monomeric and polymeric oxochromium-amine complex …
Number of citations: 3 jsciences.ut.ac.ir
A Rigo, M Szwarc, G Sackmann - Macromolecules, 1971 - ACS Publications
Living poly (2-vihylquinoline) was prepared. Its spectrum as well as the spectra of the dead polymer and of the monomer are reported. Conductance studies of the sodium salt of living …
Number of citations: 8 pubs.acs.org
JP Scovill, JH Burckhalter - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
Reductive cyclizations of N‐[2‐(2‐pyridyl)ethyl]imides were accomplished by employing a palladium on carbon catalyst in ethanolic acetic acid as the hydrogenation medium. …
Number of citations: 2 onlinelibrary.wiley.com

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